Cas no 2092417-26-8 (1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid)

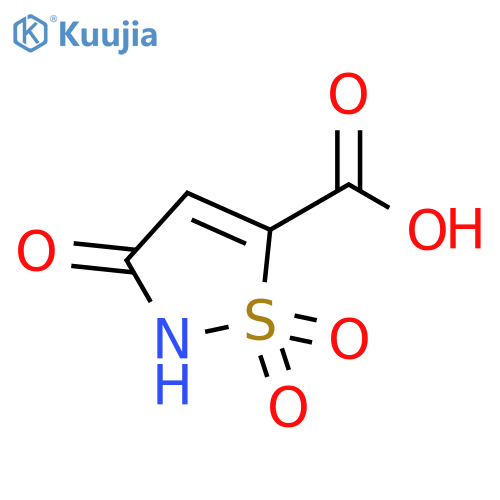

2092417-26-8 structure

商品名:1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid

CAS番号:2092417-26-8

MF:C4H3NO5S

メガワット:177.135319948196

CID:5247793

1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Isothiazolecarboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide

- 1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid

-

- インチ: 1S/C4H3NO5S/c6-3-1-2(4(7)8)11(9,10)5-3/h1H,(H,5,6)(H,7,8)

- InChIKey: DTBMORORIUIPCP-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C(C(O)=O)=CC(=O)N1

1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-268178-1.0g |

1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid |

2092417-26-8 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-268178-1g |

1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid |

2092417-26-8 | 1g |

$0.0 | 2023-09-11 |

1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2092417-26-8 (1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid) 関連製品

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量